Product packaging for 2,2,2-Trichloro-1-ethoxyethanol(Cat. No.:CAS No. 515-83-3)

2,2,2-Trichloro-1-ethoxyethanol

Cat. No.: B147554
CAS No.: 515-83-3
M. Wt: 193.45 g/mol
InChI Key: DLHWKJDYXPNWAI-UHFFFAOYSA-N
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Description

Historical Context and Significance in Synthetic Chemistry

The historical significance of 2,2,2-Trichloro-1-ethoxyethanol in synthetic chemistry is intrinsically linked to its precursor, chloral (B1216628) (trichloroacetaldehyde). wikipedia.org Chloral itself is a versatile building block, notably used in the synthesis of the insecticide DDT. wikipedia.org However, chloral is a regulated substance, making it difficult to obtain for many research laboratories. orgsyn.org

This is where this compound emerges as a significant compound. It serves as a stable, commercially available, and less regulated surrogate or "masked form" of chloral. orgsyn.org In chemical reactions, it can be used to generate chloral in situ, providing a practical alternative for synthetic chemists. A notable application is in the synthesis of complex organic molecules, such as in the preparation of (3R,7aS)-3-(trichloromethyl)tetrahydropyrrolo[1,2-c]oxazol-1(3H)-one, a chiral auxiliary used in asymmetric synthesis. orgsyn.org The use of this compound in this context allows for a scalable and more accessible procedure compared to using chloral directly. orgsyn.org

Overview of Research Trajectories for Halogenated Ethers

The broader class of compounds to which this compound belongs, halogenated ethers, has a rich history in chemical and medical research. The introduction of halogen atoms into an ether structure can significantly alter its physical and chemical properties.

Historically, a major research trajectory for halogenated ethers has been their development and use as inhalation anesthetics. wikiwand.com Beginning in the mid-20th century, compounds like halothane (B1672932) (a halogenated hydrocarbon, not an ether, but a precursor to the field), followed by halogenated ethers such as isoflurane, sevoflurane, and desflurane, revolutionized anesthesia practice. wikipedia.org Research in this area focused on improving safety profiles, and achieving faster induction and recovery times. wikipedia.org

Another significant area of research for halogenated compounds, including some ethers, has been their application as flame retardants. wikipedia.org However, due to concerns about their environmental persistence and potential toxicity, research in this field has shifted towards developing safer alternatives. wikipedia.org The study of the environmental fate and impact of halogenated compounds remains an active area of investigation.

In the realm of synthetic chemistry, the Williamson ether synthesis, a fundamental reaction for forming ethers, has been adapted to utilize halogenated hydrocarbons as alkylating agents. francis-press.com Research in this area explores the scope and limitations of this reaction with various halogenated substrates.

Scope and Objectives of Current Academic Inquiry

Current academic inquiry into this compound appears to be primarily focused on its utility as a practical and safe precursor to chloral for organic synthesis. The objective is to leverage its stability and commercial availability to facilitate the synthesis of complex molecules that would otherwise require the use of a regulated starting material. orgsyn.org

Research continues to explore the reactivity of chloral hemiacetals in various chemical transformations. acs.orgnih.gov The study of their dissociation in different solvents and the thermodynamics of these reactions provides fundamental insights into their behavior and helps to optimize their application in synthesis. nist.gov

While the primary focus remains on its role as a chloral synthon, the unique combination of a trichloromethyl group, a hydroxyl group, and an ether linkage within the same molecule presents potential for further exploration in the development of novel synthetic methodologies. The objectives of future research may include the investigation of its reactivity at the hemiacetal carbon under various catalytic conditions and its potential as a building block for the synthesis of other functionalized organochlorine compounds.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H7Cl3O2 B147554 2,2,2-Trichloro-1-ethoxyethanol CAS No. 515-83-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,2,2-trichloro-1-ethoxyethanol
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InChI

InChI=1S/C4H7Cl3O2/c1-2-9-3(8)4(5,6)7/h3,8H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

DLHWKJDYXPNWAI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(C(Cl)(Cl)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7Cl3O2
Source PubChem
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DSSTOX Substance ID

DTXSID90870577
Record name Ethanol, 2,2,2-trichloro-1-ethoxy-
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Molecular Weight

193.45 g/mol
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CAS No.

515-83-3
Record name 2,2,2-Trichloro-1-ethoxyethanol
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Record name Chloral alcoholate
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Record name Ethanol, 2,2,2-trichloro-1-ethoxy-
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Record name Ethanol, 2,2,2-trichloro-1-ethoxy-
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Record name 2,2,2-trichloro-1-ethoxyethanol
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Synthetic Methodologies and Reaction Pathways Involving 2,2,2 Trichloro 1 Ethoxyethanol

Advanced Synthetic Routes for 2,2,2-Trichloro-1-ethoxyethanol

The formation of this compound is primarily achieved through the direct reaction of chloral (B1216628) with ethanol (B145695). This section details the mechanistic aspects of this transformation and explores alternative synthetic conditions.

The synthesis of this compound proceeds via a classic nucleophilic addition mechanism, specifically, the formation of a hemiacetal. The key reactant, chloral (trichloroacetaldehyde), possesses a highly electrophilic carbonyl carbon. This electrophilicity is significantly enhanced by the strong electron-withdrawing inductive effect of the three chlorine atoms on the adjacent alpha-carbon.

The mechanism involves the following steps:

Nucleophilic Attack: The oxygen atom of ethanol, possessing lone pairs of electrons, acts as a nucleophile. It attacks the electron-deficient carbonyl carbon of chloral.

Proton Transfer: This addition results in the formation of a zwitterionic intermediate. A subsequent proton transfer, either intermolecularly or intramolecularly, from the formerly alcoholic oxygen to the carbonyl oxygen results in the stable hemiacetal, this compound.

This reaction is characteristic of aldehydes and alcohols and is reversible. wikipedia.org Chloral readily reacts with water and alcohols to form adducts. wikipedia.org In the case of ethanol, the product is the corresponding ethyl hemiacetal, also known as chloral alcoholate. scbt.com

The primary precursors for the industrial synthesis of this compound remain chloral (or its hydrate) and ethanol. The synthesis of chloral itself can be achieved by the chlorination of acetaldehyde (B116499) or ethanol. nih.gov This reaction is often conducted in an acidic solution, and antimony trichloride (B1173362) is sometimes employed as a catalyst. nih.gov Another method involves using light as an activation catalyst for the reaction between ethanol and chlorine to generate chloral. google.com

The subsequent hemiacetal formation from chloral and ethanol is a facile reaction that often proceeds efficiently without the need for a specific catalyst. However, like most hemiacetal formations, the reaction can be catalyzed by the presence of either an acid or a base.

Acid Catalysis: An acid catalyst protonates the carbonyl oxygen of chloral, further increasing the electrophilicity of the carbonyl carbon and making it more susceptible to nucleophilic attack by ethanol.

Base Catalysis: A base can deprotonate ethanol to form the more nucleophilic ethoxide ion, which then rapidly attacks the carbonyl carbon.

Despite these general principles, specific catalytic systems dedicated to optimizing the synthesis of this compound are not extensively documented in the literature, likely because the reaction proceeds readily and in high yield under simple mixing conditions.

This compound as a Versatile Synthon in Organic Synthesis

Beyond its synthesis, the true value of this compound lies in its application as a stable and manageable precursor for introducing the trichloromethyl group into more complex molecules.

Chloral is a potent and useful reagent in organic synthesis but is also a regulated substance, making it difficult to procure for laboratory use. orgsyn.org this compound serves as an effective and commercially available substitute, acting as a "masked form of chloral" or a chloral synthon. orgsyn.org It provides the same reactive potential as chloral in a more stable, crystalline, and easily handled form, releasing the chloral moiety in situ under the reaction conditions.

One of the significant applications of this chloral synthon is in the stereoselective synthesis of α-branched amino acids. This is achieved through the formation of a chiral oxazolinone intermediate, which can then be deprotonated and alkylated. The procedure detailed in Organic Syntheses demonstrates this utility. orgsyn.org

The oxazolinone, synthesized from L-proline and this compound, is treated with a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) at low temperatures (-78 °C). orgsyn.org This generates a chiral enolate. The inherent chirality of the proline-derived bicyclic system directs the approach of an incoming electrophile (e.g., an alkyl halide) to one face of the enolate, resulting in a highly stereoselective alkylation at the 7a-position. orgsyn.org This method allows for the controlled introduction of a new substituent with a high degree of diastereoselectivity.

Table 2: Stereoselective Alkylation of the Proline-Derived Oxazolinone orgsyn.org

Step Reactants Reagents Temperature Product
Deprotonation (3R,7aS)-3-(trichloromethyl) tetrahydropyrrolo[1,2-c]oxazol-1(3H)-one Lithium Diisopropylamide (LDA) in THF -78 °C Chiral Enolate

| Alkylation | Chiral Enolate | Electrophile (e.g., Allyl Bromide) | -78 °C | (3R,7aR)-7a-Allyl-3-(trichloromethyl) tetrahydropyrrolo[1,2-c]oxazol-1(3H)-one |

The synthesis of bicyclic oxazolinone derivatives is a key application demonstrating the utility of this compound as a chloral equivalent. A well-documented example is its reaction with the amino acid L(-)-proline. orgsyn.org

In this procedure, L(-)-proline is suspended in a solvent like chloroform, and this compound is added. orgsyn.org The mixture is heated to reflux with a Dean-Stark trap to remove the water and ethanol formed during the reaction, which drives the equilibrium towards the product. This condensation reaction forms (3R,7aS)-3-(trichloromethyl)tetrahydropyrrolo[1,2-c]oxazol-1(3H)-one, a stable, crystalline solid. orgsyn.org This product is an important chiral building block for further synthetic transformations, such as the stereoselective alkylations discussed previously. orgsyn.org

Table 3: Synthesis of (3R,7aS)-3-(Trichloromethyl)tetrahydropyrrolo[1,2-c]oxazol-1(3H)-one orgsyn.org

Reactant 1 Reactant 2 Solvent Conditions Product Yield

Application as a Chloral Equivalent in Complex Molecular Architectures

Role in the Sandmeyer Isonitrosoacetanilide Method for Isatin Precursors

The Sandmeyer isonitrosoacetanilide method is a primary route for synthesizing isatins, which are valuable precursors in heterocyclic and pharmaceutical chemistry. researchgate.netbiomedres.usnih.gov Traditionally, this method involves the reaction of a substituted aniline (B41778) with chloral hydrate (B1144303) and hydroxylamine (B1172632) hydrochloride in an aqueous sodium sulfate (B86663) medium. researchgate.netresearchgate.net However, recent modifications have introduced this compound, the ethyl hemiacetal of chloral, as an alternative source for chloral. researchgate.netresearchgate.net

Participation in Chlorination Reactions of Alcohols

While detailed research findings on the specific participation of this compound in the chlorination of other alcohols are not extensively documented in the provided search results, its chemical structure suggests a potential role. As a chlorinated alcohol itself, it contains a reactive trichloromethyl group. This group is a key feature in many chlorinating agents. The parent compound, 2,2,2-trichloroethanol (B127377), is recognized for its use in organic synthesis. wikipedia.org

Catalytic Activity in Peroxide-Mediated Oxidation Reactions

Reaction Kinetics and Mechanistic Elucidation of this compound Transformations

Understanding the reaction kinetics and mechanisms of this compound is crucial for optimizing its applications in organic synthesis.

Influence of Reaction Conditions on Selectivity and Yield in Derivatization

The efficiency and outcome of reactions involving this compound are significantly influenced by the reaction conditions. In the Sandmeyer synthesis of isatins, for example, the temperature of the sulfuric acid used in the cyclization step is critical; temperatures that are too low result in no reaction, while excessively high temperatures can lead to decomposition of the reactants. chemspider.com Similarly, for substrates with high lipophilicity, the choice of acid can impact the yield, with methanesulfonic acid sometimes providing better results than sulfuric acid due to improved solubility. nih.gov

The following table summarizes the key reactions and conditions discussed:

ReactionReagentsKey ConditionsProduct
Sandmeyer Isonitrosoacetanilide SynthesisSubstituted aniline, this compound, Hydroxylamine hydrochloride, Sulfuric acidHeatingIsatin
Isatin Synthesis from OximinoacetanilideOximinoacetanilideSulfuric acid or Methanesulfonic acidIsatin

Spectroscopic Characterization and Analytical Methodologies for 2,2,2 Trichloro 1 Ethoxyethanol and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural determination of organic molecules, including 2,2,2-Trichloro-1-ethoxyethanol. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment of atoms, their connectivity, and spatial relationships within a molecule.

For this compound (C₄H₇Cl₃O₂), ¹H NMR spectroscopy would be expected to show distinct signals corresponding to the different types of protons in the molecule: the hydroxyl (-OH) proton, the methine (-CH) proton adjacent to the trichloromethyl and ethoxy groups, the methylene (B1212753) (-CH₂) protons of the ethoxy group, and the methyl (-CH₃) protons of the ethoxy group. The chemical shift (δ) of these protons is influenced by the electron-withdrawing effects of the neighboring chlorine and oxygen atoms. Similarly, ¹³C NMR spectroscopy would reveal the number of unique carbon environments, confirming the carbon skeleton of the molecule.

Application in Purity Assessment and Enantiomeric Excess Determination

NMR spectroscopy is a quantitative method that can be used to assess the purity of a sample by comparing the integral of the signals from the compound of interest to those of a known internal standard. The presence of impurities would be indicated by additional, unassigned peaks in the spectrum.

For chiral derivatives of this compound, determining the enantiomeric excess (ee) is crucial. NMR is a powerful tool for this purpose, although enantiomers themselves are indistinguishable in a standard NMR experiment. researchgate.net To resolve the signals of enantiomers, chiral auxiliaries are employed. These can be chiral derivatizing agents (CDAs) that react with the enantiomers to form diastereomers, which have distinct NMR spectra. researchgate.net Alternatively, chiral solvating agents (CSAs) can be used, which form transient diastereomeric complexes with the enantiomers, leading to separate signals for each. researchgate.net The enantiomeric excess can then be calculated by integrating the signals corresponding to each diastereomer or complex. researchgate.net For instance, the ee of chiral hydroxy acids and their derivatives can be determined using ¹H NMR spectroscopy after derivatization. researchgate.netnih.gov This approach allows for the accurate measurement of the ratio of enantiomers in a mixture. nih.gov

High-Performance Liquid Chromatography (HPLC) for Quantitative and Chiral Analysis

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the separation, identification, and quantification of compounds in a mixture. For the analysis of this compound and its derivatives, reversed-phase HPLC (RP-HPLC) is often employed, where a nonpolar stationary phase is used with a polar mobile phase.

Quantitative analysis by HPLC involves creating a calibration curve from standards of known concentration. The concentration of the analyte in a sample can then be determined by comparing its peak area to the calibration curve. For compounds like 2-ethoxyethanol (B86334), pre-column derivatization can be used to enhance detection sensitivity and selectivity in complex matrices. nih.gov

For the analysis of chiral derivatives, chiral HPLC is the method of choice. This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation. nih.gov Polysaccharide-based CSPs are commonly used for the enantioseparation of a wide range of chiral compounds. nih.gov The choice of mobile phase, whether normal or polar organic, can significantly impact the resolution and analysis time. nih.gov Chiral HPLC is essential for monitoring stereoselective syntheses and for the preparative separation of enantiomers. nih.govorgsyn.org

Gas Chromatography-Mass Spectrometry (GC-MS) in Reaction Mixture Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry. It is particularly useful for the analysis of volatile and thermally stable compounds like this compound and its derivatives in complex reaction mixtures. publications.gc.ca

In GC-MS analysis, the components of a mixture are first separated in the gas chromatograph based on their boiling points and interactions with the stationary phase. As each component elutes from the column, it enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum is a unique fingerprint of the molecule, showing the mass-to-charge ratio (m/z) of the parent ion and its fragment ions. This fragmentation pattern provides valuable structural information, allowing for the confident identification of the compounds present in the mixture. publications.gc.ca The technique can be used to confirm the identity of newly synthesized compounds and to analyze for the presence of starting materials, intermediates, and byproducts in a reaction mixture. publications.gc.ca

Infrared (IR) Spectroscopy for Functional Group Identification and Confirmation

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. When a molecule is irradiated with infrared light, it absorbs energy at specific frequencies corresponding to the vibrations of its chemical bonds. wiley.com The resulting IR spectrum is a plot of absorbance or transmittance versus frequency (or wavenumber, cm⁻¹).

The IR spectrum of this compound will exhibit characteristic absorption bands that confirm its structure. nist.gov Key expected absorptions include:

O-H Stretch: A broad band in the region of 3200-3600 cm⁻¹, characteristic of the hydroxyl group.

C-H Stretch: Absorptions in the 2850-3000 cm⁻¹ range due to the stretching vibrations of the C-H bonds in the ethoxy group. lumenlearning.com

C-O Stretch: Strong bands in the 1000-1300 cm⁻¹ region corresponding to the C-O stretching vibrations of the ether and alcohol functionalities. lumenlearning.com

C-Cl Stretch: Absorptions in the 600-800 cm⁻¹ region, which can be attributed to the stretching of the carbon-chlorine bonds in the trichloromethyl group.

The presence and position of these bands provide confirmatory evidence for the functional groups within the molecule. nist.govnist.gov

Table 1: Characteristic IR Absorption Bands for this compound

Functional GroupVibration TypeExpected Absorption Range (cm⁻¹)
AlcoholO-H Stretch3200-3600 (broad)
AlkaneC-H Stretch2850-3000
Ether/AlcoholC-O Stretch1000-1300 (strong)
HaloalkaneC-Cl Stretch600-800

Advanced Chromatographic Techniques for Reaction Monitoring and Product Isolation

Beyond analytical HPLC and GC-MS, other chromatographic techniques are vital for the practical synthesis and purification of this compound and its derivatives.

Thin-Layer Chromatography (TLC) is a simple, rapid, and inexpensive technique used to monitor the progress of a chemical reaction. By spotting the reaction mixture on a TLC plate at different time intervals and developing it in an appropriate solvent system, one can visualize the consumption of starting materials and the formation of products. orgsyn.org The retention factor (R_f) value helps in identifying the different components. orgsyn.org

Flash Chromatography is a preparative column chromatography technique used for the rapid purification of compounds from a reaction mixture. orgsyn.org It utilizes a column packed with a stationary phase (e.g., silica (B1680970) gel) and a solvent system that is pushed through the column under pressure. This allows for efficient separation and isolation of the desired product in larger quantities. orgsyn.org For example, in syntheses where this compound is used as a reagent, flash chromatography is employed to purify the resulting product from byproducts and unreacted starting materials. orgsyn.org

Table 2: Chromatographic Methods for Analysis and Purification

TechniqueApplicationKey Parameters
Thin-Layer Chromatography (TLC)Reaction MonitoringStationary Phase (e.g., Silica Gel), Mobile Phase, R_f Value
Flash ChromatographyProduct Isolation/PurificationStationary Phase (e.g., Silica Gel), Eluent System, Pressure
Chiral HPLCEnantiomeric SeparationChiral Stationary Phase (CSP), Mobile Phase, Resolution
GC-MSMixture Analysis/IdentificationColumn Type, Temperature Program, Mass Spectrum

Computational Chemistry and Theoretical Modeling of 2,2,2 Trichloro 1 Ethoxyethanol

Quantum Chemical Calculations of Electronic Structure and Reactivity Descriptors

Detailed quantum chemical calculations for 2,2,2-trichloro-1-ethoxyethanol, which would provide insights into its electronic structure, molecular orbital energies, and reactivity descriptors (such as electrostatic potential maps and frontier molecular orbitals), are not specifically reported in the surveyed literature. However, theoretical studies on related, simpler hemiacetal formation, such as between methanol (B129727) and halogenated acetaldehydes (CX₃CHO where X = H, F, Cl, Br), have been conducted. researchgate.net These studies, using methods like Density Functional Theory (DFT), analyze the reaction mechanisms and the influence of substituents on the energetics of hemiacetal formation, often highlighting the role of hydrogen bonding and the catalytic effect of additional solvent molecules. researchgate.netnih.gov For instance, research on the formation of hemiacetals from formaldehyde (B43269) and methanol indicates that the process can be catalyzed by Brønsted acids or water molecules, which lower the activation energy barrier. nih.gov While these findings provide a general framework for understanding hemiacetal chemistry, specific calculated values for the electronic properties of this compound are not available.

Table 1: Calculated Electronic Properties of this compound

PropertyValueMethodSource
Molecular FormulaC₄H₇Cl₃O₂- guidechem.com
Molecular Weight193.46 g/mol - guidechem.com
Topological Polar Surface Area29.5 ŲCalculation guidechem.com
Rotatable Bond Count2Calculation guidechem.com
Hydrogen Bond Acceptor Count2Calculation guidechem.com
XLogP3-AA1.8Calculation guidechem.com
Specific quantum chemical dataNot Available--

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

There is no specific mention in the available literature of molecular dynamics (MD) simulations having been performed on this compound. MD simulations would be instrumental in understanding its conformational landscape, the flexibility of the molecule, and its interactions with solvents or other molecules. Such simulations provide a dynamic picture of molecular behavior over time, which is crucial for understanding how the molecule behaves in a real-world system. scispace.com

Studies on other systems, for example, the mutarotation of chloral (B1216628) hemiacetals formed from optically active alcohols, suggest the existence of diastereomeric forms and complex equilibria in solution. scispace.com These experimental observations point towards a rich conformational behavior that could be elucidated with MD simulations. The study of hemiacetals in general highlights the dynamic and reversible nature of their formation. scispace.com

Prediction of Reaction Pathways and Transition States in Organic Transformations

Specific predicted reaction pathways and the characterization of transition states for organic transformations involving this compound are not documented in computational studies. The formation of hemiacetals is known to be a reversible reaction, proceeding through the nucleophilic attack of an alcohol on a carbonyl group. libretexts.orgmasterorganicchemistry.com Theoretical studies on simpler systems have mapped out the energy profiles for such reactions, identifying the transition state structures and the effect of catalysts. researchgate.netnih.gov For this compound, this would involve the reaction of ethanol (B145695) with chloral (trichloroacetaldehyde). While the general mechanism is understood, specific activation energies and transition state geometries calculated for this particular reaction are not available.

Thermochemical Analysis of Formation and Decomposition Reactions

Experimental thermochemical data for this compound is limited. The NIST WebBook reports a standard enthalpy of reaction (ΔrH°) of -47.3 kJ/mol for its dissociation in the liquid phase (in heptane (B126788) solvent). nist.gov This value was determined by equilibrium measurements. nist.gov

Detailed computational thermochemical analyses, which would involve calculating the enthalpies and Gibbs free energies of formation and decomposition through various potential pathways, have not been published for this compound. Such analyses would be valuable for understanding its stability and potential decomposition products under different conditions.

Table 2: Thermochemical Data for this compound

ParameterValueUnitsMethodCommentSource
ΔrH° (dissociation)-47.3kJ/molEqkLiquid phase; solvent: Heptane nist.gov
Calculated Enthalpy of FormationNot Available----
Calculated Gibbs Free Energy of FormationNot Available----

Environmental Fate and Ecotoxicological Implications of 2,2,2 Trichloro 1 Ethoxyethanol

Degradation Pathways and Persistence in Environmental Compartments

The persistence of 2,2,2-Trichloro-1-ethoxyethanol in the environment is governed by its susceptibility to various degradation processes, including hydrolysis, photolysis, and biodegradation.

Hydrolytic Stability and Transformation Mechanisms

Photochemical Degradation Studies under Environmental Conditions

Direct photochemical degradation of this compound by sunlight in the aquatic environment is not well-documented. However, related halogenated ethers and ethanols are known to undergo atmospheric photo-oxidation. ku.dk The primary atmospheric degradation pathway for many volatile organic compounds is reaction with hydroxyl (OH) radicals. nih.govoup.com For halogenated ethers, the atmospheric lifetimes with respect to reaction with OH radicals and UV photolysis can range from years to over two decades. nih.govoup.com For instance, some halogenated anaesthetics show distinct UV absorption in the 200-350 nm range, leading to photolysis. nih.govoup.com Without specific absorption spectra for this compound, its direct photolysis potential remains unquantified. The atmospheric fate of halogenated ethers is a concern due to their potential persistence. wikipedia.org

Biodegradation Kinetics and Identification of Microbial Metabolites

There is a lack of specific studies on the biodegradation of this compound. However, research on structurally similar compounds provides some insight. For instance, the biodegradation of other glycol ethers, like 2-butoxyethanol, has been studied, identifying degradation pathways that involve oxidation and cleavage of the ether bond. nih.gov Similarly, the biodegradation of chlorinated ethanes often proceeds via reductive dechlorination under anaerobic conditions. nih.gov It is plausible that microorganisms capable of degrading chlorinated hydrocarbons and ethers could also metabolize this compound. Potential metabolites could include 2,2,2-trichloroethanol (B127377) and ethoxyacetic acid, by analogy with related compounds. The persistence of halogenated compounds in the environment is often due to their resistance to breakdown by soil bacteria. ncert.nic.in

Transport and Distribution in Aquatic and Terrestrial Systems

The movement of this compound through different environmental compartments is dictated by its physical and chemical properties.

Adsorption and Desorption Characteristics in Soil and Sediment Matrices

Specific data on the soil adsorption coefficient (Koc) for this compound are not available. However, for organic chemicals, the Koc value is a key parameter for predicting partitioning between water and soil or sediment. ecetoc.org This partitioning is heavily influenced by the organic carbon content of the solid matrix. ecetoc.org For chlorinated hydrocarbons, adsorption to soil is a significant process that affects their mobility. ca.gov The use of Koc values is a standard approach to estimate this partitioning behavior. ecetoc.org Without an experimentally determined or estimated Koc for this compound, its mobility in soil and sediment can only be inferred. Given its ether and alcohol functionalities, some degree of water solubility and potential for hydrogen bonding might influence its adsorption behavior.

Volatilization and Atmospheric Dispersion Modeling

The potential for this compound to volatilize from water or soil surfaces and undergo atmospheric transport is another critical aspect of its environmental fate. A key parameter for this is the Henry's Law constant, which is not documented for this specific compound. Halogenated ethers can be volatile, and their atmospheric lifetimes can be significant. nih.govoup.comwikipedia.org Atmospheric dispersion modeling would require data on its vapor pressure and Henry's Law constant, which are currently unavailable. The contribution of such compounds to atmospheric chemical processes is an area of active research. acs.org

Ecotoxicity and Environmental Risk Assessment

The ecotoxicity of this compound and its associated environmental risk are not well-documented in publicly accessible scientific literature. While some safety data sheets provide general warnings, specific empirical data from ecotoxicological studies are scarce.

For context, information on structurally related but distinct compounds is available. For instance, 2-ethoxyethanol (B86334) (a glycol ether without the trichloro- group) is reported to have slight short-term and slight long-term toxicity to aquatic life. dcceew.gov.au Another related chlorinated compound, 1,1,2-trichloroethane (B165190), is known to undergo anaerobic biodegradation in aquatic environments. cdc.gov However, due to the significant structural and property differences, these data cannot be directly extrapolated to this compound.

A summary of the available toxicity data for this compound in non-aquatic species is presented below.

Table 1: Acute Toxicity Data for this compound

Test Type Species Route of Exposure Dose Toxic Effects Noted
LD50 Rat Oral 880 mg/kg Behavioral (sleep)

Data sourced from Chemsrc. chemsrc.com

There are no specific studies or calculated factors, such as the Bioconcentration Factor (BCF) or Bioaccumulation Factor (BAF), available for this compound to definitively assess its potential for bioaccumulation in ecological food chains. Bioaccumulation is the process by which a chemical substance is absorbed by an organism from its environment and diet, leading to a concentration higher than in the surrounding medium. epa.gov

To estimate bioaccumulation potential, the octanol-water partition coefficient (Log Kₒw) is often used. However, an experimentally determined or reliably estimated Log Kₒw for this compound is not available in the reviewed sources.

For comparison, the related compound 2-ethoxyethanol is not expected to bioaccumulate. dcceew.gov.au Similarly, 1,1,2-trichloroethane is not anticipated to bioconcentrate significantly in fish. cdc.gov The presence of the trichloromethyl group in this compound will influence its lipophilicity and persistence compared to these related compounds, but without specific data, its bioaccumulation potential remains unknown.

Information regarding the specific hazardous decomposition products of this compound under typical environmental conditions (e.g., hydrolysis, photolysis, or biodegradation in soil and water) is not available.

Material safety data sheets indicate that under conditions of thermal decomposition or combustion, or in reactions with strong oxidizing agents, hazardous products such as irritating and toxic fumes, gases, and chloride fumes can be generated. chemsrc.com However, these conditions are not representative of most environmental release scenarios.

The environmental degradation of other chlorinated organic compounds can provide some general insights. For example, the anaerobic biodegradation of 1,1,2-trichloroethane can lead to the formation of vinyl chloride. cdc.gov The aerobic degradation of the complex pesticide DDT, which also contains a trichloro-ethane moiety, involves oxidation and ring fission. nih.gov It is plausible that the degradation of this compound would involve the cleavage of the ether bond and transformation of the trichloromethyl group, but the specific resultant products and their environmental hazards have not been documented.

Table 2: List of Compounds Mentioned

Compound Name CAS Number
This compound 515-83-3
2-Ethoxyethanol 110-80-5
1,1,2-Trichloroethane 79-00-5
Vinyl chloride 75-01-4

Future Research Directions and Emerging Applications of 2,2,2 Trichloro 1 Ethoxyethanol

Innovations in Green Chemistry Approaches for Synthesis

The synthesis of halogenated compounds is traditionally associated with harsh reagents and significant environmental footprints. Consequently, a primary direction for future research lies in the development of green chemistry approaches for the synthesis of 2,2,2-Trichloro-1-ethoxyethanol and related molecules. A key area of innovation is the use of biocatalysis, employing enzymes to perform highly selective halogenation reactions under mild conditions. koreascience.krnih.gov

Nature has evolved a variety of halogenase enzymes that can regioselectively halogenate a wide range of substrates. koreascience.kr The application of these enzymes in industrial processes could offer a more environmentally friendly alternative to traditional chemical methods, which often lack regiocontrol and utilize deleterious reagents. koreascience.kr Research into harnessing these biocatalysts for the synthesis of chlorinated ethanols could lead to more sustainable production methods.

Development of Novel Derivatization Strategies for Advanced Materials

The unique chemical structure of this compound, with its reactive hydroxyl group and trichloromethyl moiety, makes it a potentially valuable building block for the synthesis of advanced materials. Future research is expected to focus on novel derivatization strategies to incorporate this compound into polymeric structures and functional materials.

The presence of chlorine atoms can significantly influence the properties of materials, including their thermal stability, flame retardancy, and refractive index. gnest.org By developing methods to polymerize or graft this compound onto other polymer backbones, it may be possible to create new materials with tailored properties for specific applications. For instance, the incorporation of this chlorinated alcohol could enhance the performance of existing polymers or lead to the development of entirely new classes of materials with unique functionalities. researchgate.net

Research in this area will likely involve exploring a range of polymerization techniques and chemical modifications to control the architecture and properties of the resulting materials. The development of such derivatization strategies could unlock the potential of this compound in fields such as electronics, coatings, and specialty polymers.

Targeted Applications in Pharmaceutical and Agrochemical Synthesis

Halogenated compounds play a crucial role in the development of both pharmaceuticals and agrochemicals, with a significant percentage of commercial products containing at least one halogen atom. researchgate.netresearchgate.net The introduction of halogens can modulate the biological activity of a molecule, improve its metabolic stability, and enhance its binding affinity to target receptors. researchgate.net

Future research will likely explore the use of this compound as a versatile intermediate in the synthesis of novel bioactive molecules. Its related compound, 2,2,2-trichloroethanol (B127377), is already recognized as an effective protecting group for carboxylic acids in organic synthesis, a role that is critical in the multi-step synthesis of complex pharmaceutical compounds. nih.govnih.gov The ethoxy group in this compound offers a point of differentiation that could be exploited in the design of new synthetic routes.

The reactivity of the trichloromethyl group also presents opportunities for further chemical transformations, allowing for the construction of complex molecular architectures. mdpi.com By strategically incorporating the 2,2,2-trichloro-1-ethoxyethyl moiety into potential drug candidates or pesticide molecules, researchers may be able to fine-tune their pharmacokinetic and pharmacodynamic properties, leading to the discovery of new and more effective therapeutic and crop protection agents.

Advanced Environmental Remediation and Monitoring Technologies

The widespread use of chlorinated organic compounds has led to environmental contamination in some areas, necessitating the development of effective remediation and monitoring technologies. While there is no specific information on the environmental fate of this compound, research into the remediation of other chlorinated solvents provides a framework for future investigations.

Advanced oxidation processes (AOPs) represent a promising technology for the degradation of persistent organic pollutants. researchgate.netnih.gov These processes generate highly reactive hydroxyl radicals that can break down complex chlorinated molecules into less harmful substances. Future research could focus on the application of AOPs to the remediation of water and soil contaminated with this compound and its potential degradation products.

In addition to remediation, the development of sensitive and selective monitoring technologies is crucial for assessing the environmental presence of halogenated compounds. Biosensors, which utilize biological recognition elements to detect specific chemicals, offer a promising approach for the rapid and on-site monitoring of organochlorine compounds. koreascience.krnih.gov The development of biosensors tailored to detect this compound could provide a valuable tool for environmental monitoring and risk assessment.

Integration of Artificial Intelligence and Machine Learning in Compound Research

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing chemical research, from the design of new molecules to the prediction of their properties and synthetic pathways. In the context of this compound, these computational tools have the potential to accelerate research and development in several key areas.

Q & A

Q. What are the common synthetic routes for 2,2,2-Trichloro-1-ethoxyethanol in laboratory settings?

  • Methodological Answer : A Pd-catalyzed cross-coupling reaction using chloral hydrate and aryl/heteroaryl boroxines is a primary method for synthesizing derivatives of this compound. For example, reacting 2-thiophene boroxine with chloral hydrate under catalytic Pd(OAc)₂ and PPh₃ conditions yields 2,2,2-trichloro-1-(thiophen-2-yl)ethanol with a 41% isolated yield. Key steps include:
  • Reagents : Chloral hydrate, aryl boroxines, Pd(OAc)₂ catalyst, and PPh₃ ligand.
  • Conditions : Reaction in THF at 60°C for 24 hours under inert atmosphere.
  • Characterization : NMR spectroscopy (¹H and ¹³C) and HRMS for structural validation .

Q. What safety precautions are necessary when handling this compound?

  • Methodological Answer :
  • Toxicity : Classified as toxic (oral, dermal); use fume hoods and avoid skin/eye contact .
  • Personal Protective Equipment (PPE) : Wear nitrile or butyl rubber gloves (12–15 mil thickness for direct contact) and sealed goggles. Use lab coats and ensure proper ventilation .
  • Disposal : Follow federal/state regulations for hazardous waste disposal. Avoid environmental release due to limited ecological data .

Advanced Research Questions

Q. How can researchers optimize the Pd-catalyzed synthesis of derivatives using this compound?

  • Methodological Answer : To improve yields (e.g., from 41% to higher efficiencies):
  • Catalyst Screening : Test Pd catalysts (e.g., PdCl₂, Pd(PPh₃)₄) and ligands (e.g., BINAP, Xantphos) for enhanced reactivity.
  • Solvent Optimization : Replace THF with polar aprotic solvents (e.g., DMF, DMSO) to stabilize intermediates.
  • Temperature Control : Increase reaction temperature (e.g., 80°C) while monitoring decomposition risks.
  • Substrate Scope : Explore electron-deficient boroxines to improve coupling efficiency .

Q. How should researchers address discrepancies in toxicity data across different sources?

  • Methodological Answer :
  • Data Reconciliation : Cross-reference hazard databases (e.g., RTECS, ACGIH, IARC). While this compound is not listed as a carcinogen by ACGIH/IARC/NTP , its general toxicity requires adherence to OSHA guidelines (e.g., TLV-TWA limits).
  • Experimental Validation : Conduct in vitro assays (e.g., Ames test for mutagenicity, MTT assay for cytotoxicity) to resolve conflicting data.
  • Literature Review : Prioritize peer-reviewed studies over non-academic sources (e.g., avoid unverified online databases) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.